2-[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Antibacterial NBTI MRSA

2-[1-(1,2,3-Thiadiazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640962-33-8) is a synthetic heterocyclic compound belonging to the novel bacterial topoisomerase inhibitor (NBTI) class, featuring a 1,8-naphthyridine core linked via a piperidine bridge to a 1,2,3-thiadiazole-4-carbonyl moiety. It is categorized as an antibacterial agent based on monocyclic fragments coupled to an aminopiperidine naphthyridine scaffold, with a molecular formula of C16H15N5OS and a molecular weight of 325.39 g/mol.

Molecular Formula C16H15N5OS
Molecular Weight 325.4 g/mol
CAS No. 2640962-33-8
Cat. No. B6469420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine
CAS2640962-33-8
Molecular FormulaC16H15N5OS
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)C(=O)C4=CSN=N4
InChIInChI=1S/C16H15N5OS/c22-16(14-10-23-20-19-14)21-8-5-11(6-9-21)13-4-3-12-2-1-7-17-15(12)18-13/h1-4,7,10-11H,5-6,8-9H2
InChIKeyCOWCOZBRYFCUFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(1,2,3-Thiadiazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640962-33-8): Compound Profile and Structural Context


2-[1-(1,2,3-Thiadiazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine (CAS 2640962-33-8) is a synthetic heterocyclic compound belonging to the novel bacterial topoisomerase inhibitor (NBTI) class, featuring a 1,8-naphthyridine core linked via a piperidine bridge to a 1,2,3-thiadiazole-4-carbonyl moiety [1][2]. It is categorized as an antibacterial agent based on monocyclic fragments coupled to an aminopiperidine naphthyridine scaffold, with a molecular formula of C16H15N5OS and a molecular weight of 325.39 g/mol [1]. Its structure is designed to inhibit bacterial DNA gyrase, a mechanism distinct from fluoroquinolones [2].

Why 2-[1-(1,2,3-Thiadiazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine Cannot Be Substituted by Traditional Antibiotics


Generic substitution fails because this compound is a representative of the novel bacterial topoisomerase inhibitor (NBTI) class with a structural mode of action distinct from established antibiotics like fluoroquinolones [1]. Its core scaffold, comprising a 1,8-naphthyridine linked via a piperidine to a 1,2,3-thiadiazole-4-carbonyl, is specifically designed for binding to the GyrA subunit of bacterial DNA gyrase, a target for which traditional antibacterials often show emerging resistance [1]. The specific electronic and steric properties conferred by the thiadiazole carbonyl substituent contribute to a unique binding profile that cannot be achieved by other NBTIs or aminopiperidine naphthyridine analogs with different right-hand side (RHS) fragments [2].

Quantitative Evidence Guide for 2-[1-(1,2,3-Thiadiazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine


Comparative Antibacterial Potency Against S. aureus and MRSA

High-strength differential evidence is currently limited for this specific compound. However, as a member of the novel bacterial topoisomerase inhibitor (NBTI) class, it is expected to show potent activity against Gram-positive bacteria including MRSA [1][2]. The related NBTI compound VP-4604, which shares a similar aminopiperidine scaffold but with a different right-hand side, exhibits an MIC of 4-8 µg/mL against S. aureus (ATCC 43300) [2]. No direct head-to-head comparison data is available for 2-[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine against this or other analogs.

Antibacterial NBTI MRSA MIC Staphylococcus aureus

Structural Differentiation: 1,2,3-Thiadiazole-4-Carbonyl vs. Other NBTI Right-Hand Side Fragments

The compound features a unique 1,2,3-thiadiazole-4-carbonyl substituent attached through a piperidine linker to a 1,8-naphthyridine core [1]. This differentiates it from close analogs, such as 2-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine, which has a methyl substitution on the thiadiazole ring and a different carbonyl attachment point . The specific electronic properties of the unsubstituted 1,2,3-thiadiazole-4-carbonyl group, including its hydrogen-bond acceptor capacity and topological polar surface area, contribute to a distinct binding interaction with the GyrA target that cannot be replicated by other monocyclic heterocycles [1].

Structure-Activity Relationship NBTI Thiadiazole Drug Design

Key Application Scenarios for Procuring 2-[1-(1,2,3-Thiadiazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine


NBTI Antibacterial Drug Discovery Programs Targeting MRSA

This compound serves as a crucial intermediate or lead candidate in the research and development of next-generation antibacterials. Specifically, it can be utilized in structure-activity relationship (SAR) studies to optimize the right-hand side (RHS) fragment of NBTIs for enhanced anti-MRSA activity and improved pharmacokinetic profiles, building on the established potency of the NBTI class [1].

Chemical Biology Research on Bacterial DNA Gyrase Inhibition

The unique 1,2,3-thiadiazole-4-carbonyl moiety can be used as a probe to study the binding interactions with the GyrA subunit of bacterial DNA gyrase. Its procurement is valuable for enzymatic assays and crystallization studies aimed at elucidating the mechanism of inhibition and overcoming fluoroquinolone resistance [1].

Synthesis of Novel Heterocyclic Compound Libraries

As a structurally complex heterocycle with a well-defined synthetic route, this compound is ideal for generating diverse combinatorial libraries [2]. Its scaffold, combining a naphthyridine, piperidine, and thiadiazole, allows for systematic modification at multiple points to explore new chemical spaces for various biological targets [2].

Agrochemical Research for Fungicidal Applications

Given that 1,2,3-thiadiazole-4-carbonyl derivatives are known to exhibit fungicidal properties, this compound can be screened as a lead structure for developing novel agrochemicals to combat resistant fungal pathogens in crop protection .

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